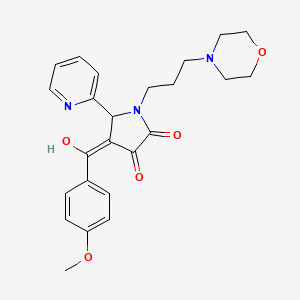
3-hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one (CAS No. 618878-12-9) is a synthetic organic molecule with a complex structure that includes a pyrrole ring and various functional groups. Its molecular formula is C24H27N3O5 with a molecular weight of approximately 437.496 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Structural Features
The structural composition of the compound can be broken down as follows:
| Component | Description |
|---|---|
| Pyrrole Ring | A five-membered nitrogen-containing heterocycle that contributes to the compound's reactivity and biological properties. |
| Methoxybenzoyl Group | Enhances lipophilicity and may influence the binding affinity to biological targets. |
| Morpholinopropyl Side Chain | Potentially increases solubility and bioavailability. |
| Pyridine Substituent | Adds electron-withdrawing characteristics that can affect pharmacological activity. |
Biological Activity Overview
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Similar derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, suggesting further exploration in neuropharmacology.
Anticancer Activity
A study evaluated the anticancer effects of similar pyrrole derivatives using the MTT assay on breast cancer cells (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited stronger cytotoxic activity than cisplatin, a standard chemotherapy agent. The mechanism of action involved apoptosis induction through caspase activation and modulation of apoptotic pathways, including upregulation of p53 and downregulation of NF-kB signaling pathways .
Antimicrobial Activity
In vitro assessments have shown that related compounds with similar structural motifs possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance membrane permeability, facilitating access to intracellular targets .
The biological activities of This compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound might induce stress responses in target cells, leading to cell death.
Data Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one | Similar pyrrole structure; different substituents | Antimicrobial, cytotoxic |
| 4-Amino-3-hydroxy-N-[3-(morpholinopropyl)]benzamide | Contains amino group; altered aromatic system | Antitumor activity |
| 5-Nitroindole derivatives | Indole ring; nitro substituent | Neuroprotective effects |
属性
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-18-8-6-17(7-9-18)22(28)20-21(19-5-2-3-10-25-19)27(24(30)23(20)29)12-4-11-26-13-15-32-16-14-26/h2-3,5-10,21,28H,4,11-16H2,1H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEHRIYYUULCFZ-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













